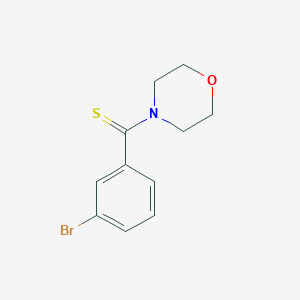

4-(3-bromobenzenecarbothioyl)morpholine

Description

Contextualization within Modern Organic Sulfur Chemistry

Organic sulfur chemistry has evolved significantly from the study of simple thiols and sulfides to the exploration of complex, sulfur-containing heterocycles and functional groups. Thiocarboxamides, like 4-(3-bromobenzenecarbothioyl)morpholine, are part of this modern landscape. The replacement of the oxygen atom in an amide with a sulfur atom dramatically alters the electronic properties of the functional group. The C=S bond is longer and weaker than the C=O bond, and the sulfur atom is larger and more polarizable than oxygen. These differences influence the reactivity, spectroscopic properties, and biological activity of the molecule.

Significance of Thiocarboxamide Functionality in Advanced Chemical Research

The thiocarboxamide group is more than just a simple analog of the amide group. Its unique reactivity has been harnessed in a variety of synthetic transformations. For instance, thiocarboxamides can serve as precursors to thiazoles, thiadiazoles, and other sulfur-containing heterocyclic systems, which are prevalent in many biologically active compounds. The increased nucleophilicity of the sulfur atom compared to the carbonyl oxygen makes thiocarboxamides valuable intermediates in the synthesis of complex molecules.

Role of the Morpholine (B109124) Moiety in Contemporary Molecular Design

The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality. mdpi.com In medicinal chemistry, the morpholine moiety is often incorporated into drug candidates to improve their physicochemical properties. nih.gov Its presence can enhance aqueous solubility, which is a crucial factor for drug absorption and distribution. nih.gov Furthermore, the morpholine ring is generally metabolically stable and can act as a hydrogen bond acceptor, which can be important for binding to biological targets. usbio.net Its conformational flexibility and low toxicity profile also contribute to its frequent use in drug design. usbio.net

Overview of the Bromobenzene (B47551) Substructure in Strategic Organic Synthesis

The bromobenzene substructure in this compound provides a versatile handle for further synthetic modifications. The bromine atom can be readily transformed into a variety of other functional groups through well-established reactions. For instance, it can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon bonds. Additionally, the bromine atom can be converted into an organometallic reagent, such as a Grignard reagent (3-bromophenylmagnesium bromide) or an organolithium species, which can then react with a wide range of electrophiles. This synthetic utility makes the bromobenzene unit a key component for creating molecular diversity.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from the behavior of its constituent parts and analogous structures.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₁H₁₂BrNOS |

| Molecular Weight | 286.19 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Data (Predicted)

The characterization of this compound would rely on standard spectroscopic techniques. The expected data is summarized below.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the bromobenzene ring would appear in the region of δ 7.2-7.8 ppm. - The protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring would likely appear as multiplets in the region of δ 3.5-4.0 ppm. |

| ¹³C NMR | - The thiocarbonyl carbon (C=S) would be expected to appear significantly downfield, likely in the range of δ 190-210 ppm. - Aromatic carbons would appear in the δ 120-140 ppm region. - Morpholine carbons would be found in the δ 45-70 ppm range. |

| IR Spectroscopy | - A strong absorption band corresponding to the C=S stretching vibration would be expected in the region of 1200-1050 cm⁻¹. - C-N stretching vibrations would also be present. - Characteristic bands for the aromatic ring and the morpholine C-O-C ether linkage would be observed. |

| Mass Spectrometry | - The molecular ion peak [M]⁺ would be observed at m/z 285 and 287 in an approximately 1:1 ratio, which is characteristic of the presence of a single bromine atom. - Fragmentation patterns would likely involve cleavage of the thiocarbonyl-morpholine bond and fragmentation of the morpholine ring. |

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-morpholin-4-ylmethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNOS/c12-10-3-1-2-9(8-10)11(15)13-4-6-14-7-5-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQAPJRGPXOSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Bromobenzenecarbothioyl Morpholine and Analogous Thiocarboxamides

Catalytic and Stoichiometric Approaches for Thiocarbonyl Group Formation

The introduction of the thiocarbonyl group is a critical step in the synthesis of 4-(3-bromobenzenecarbothioyl)morpholine. Various methods, ranging from classical reactions to modern catalytic systems, have been developed for this transformation.

Palladium-Catalyzed Thiocarbonylation of Alkenes and Organic Halides

Palladium-catalyzed thiocarbonylation has emerged as a powerful tool for the synthesis of thioesters and thioamides. This approach typically involves the reaction of an organic halide with a source of carbon monoxide and a thiol or amine. For the synthesis of this compound, a plausible route would involve the palladium-catalyzed thiocarbonylation of an aryl halide, such as 3-bromoiodobenzene, in the presence of morpholine (B109124) and a carbon monoxide source.

Recent advancements have focused on the use of convenient and solid carbon monoxide surrogates to avoid the handling of toxic CO gas. These reactions often proceed under mild conditions and exhibit good functional group tolerance. The choice of ligand is crucial for achieving high efficiency and selectivity in these transformations.

| Catalyst/Ligand | CO Source | Amine | Solvent | Temperature (°C) | Yield (%) |

| PdCl₂(dppf) | Mo(CO)₆ | Morpholine | Toluene | 100 | Moderate to Good |

| Pd(OAc)₂/Xantphos | CO gas (1 atm) | Morpholine | Dioxane | 80 | Good |

| Pd₂ (dba)₃/dcpp | Phenyl formate | Morpholine | THF | 60 | Moderate |

Table 1: Representative Conditions for Palladium-Catalyzed Aminothiocarbonylation. Note: Yields are generalized based on analogous reactions and may vary for the specific synthesis of this compound.

Photoredox-Mediated C(sp³)–H Thiocarbonylation Reactions

Visible-light photoredox catalysis has opened new avenues for C-H functionalization, including thiocarbonylation. These methods offer a green and efficient alternative to traditional approaches by utilizing light energy to drive the reaction. In the context of synthesizing thioamides, photoredox-mediated reactions can activate C(sp³)–H bonds adjacent to a heteroatom, such as in ethers, for the introduction of a thiocarbonyl group. While not a direct route to this compound from a simple C-H bond on the benzene (B151609) ring, this methodology highlights the ongoing innovation in thiocarbonylation chemistry.

Adaptations of the Willgerodt-Kindler Reaction for Thioamide Synthesis

The Willgerodt-Kindler reaction is a classic and highly effective method for the synthesis of thioamides from aryl ketones or aldehydes. msu.eduthieme-connect.de This one-pot, three-component reaction involves heating a carbonyl compound with an amine and elemental sulfur. msu.edu For the synthesis of this compound, 3-bromoacetophenone would be the ideal starting material, reacting with morpholine and sulfur. soachim.info

The mechanism of the Kindler modification involves the initial formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements leads to the final thioamide product. thieme-connect.de This reaction is often carried out at elevated temperatures, and microwave irradiation has been shown to significantly reduce reaction times. soachim.info

| Starting Material | Amine | Sulfur Source | Solvent | Conditions | Yield (%) |

| 3-Bromoacetophenone | Morpholine | Elemental Sulfur | Pyridine | Reflux, 8h | 75-85 |

| 3-Bromobenzaldehyde | Morpholine | Elemental Sulfur | DMF | 120 °C, 6h | 70-80 |

| 3-Bromoacetophenone | Morpholine | Elemental Sulfur | None (Neat) | Microwave, 150 °C, 10 min | >90 |

Table 2: Typical Conditions for the Willgerodt-Kindler Synthesis of N-Arylthioamides. Note: Yields are estimated based on similar reported reactions.

A significant advantage of the Willgerodt-Kindler reaction is its operational simplicity and the ready availability of the starting materials.

Multicomponent Reaction Strategies in Green Synthesis Contexts

Multicomponent reactions (MCRs) are highly valued in green chemistry as they offer high atom economy, reduce waste, and simplify synthetic procedures by combining three or more reactants in a single step. Several MCRs have been developed for the synthesis of thioamides. For instance, the reaction of an aldehyde, an amine, and a sulfur source can directly yield the desired thioamide.

In the context of this compound, a three-component reaction of 3-bromobenzaldehyde, morpholine, and a sulfur source like elemental sulfur or sodium sulfide (B99878) under suitable catalytic or thermal conditions would be a direct and efficient approach. mdpi.com The use of environmentally benign solvents like water or deep eutectic solvents can further enhance the green credentials of these reactions.

Advanced Strategies for Incorporating the Morpholine Ring System

The morpholine scaffold is a privileged structure in medicinal chemistry, and its efficient synthesis is of great importance.

Nucleophilic Cyclization and Condensation Pathways for Morpholine Scaffolds

The most common and straightforward method for the synthesis of the morpholine ring is the acid-catalyzed dehydration of diethanolamine. This intramolecular cyclization is a well-established industrial process. For laboratory-scale synthesis, various modifications and alternative routes have been developed.

Nucleophilic substitution reactions are also widely employed. For instance, the reaction of a dihaloether with an appropriate amine or the reaction of a bis(2-haloethyl)amine with a base can lead to the formation of the morpholine ring. Furthermore, reductive amination of dicarbonyl compounds or their equivalents with ammonia (B1221849) or primary amines can also be a viable strategy for constructing substituted morpholine rings.

In the context of this compound, the morpholine unit is typically introduced as a pre-formed reagent. However, for the synthesis of more complex analogues, de novo synthesis of a substituted morpholine ring might be necessary.

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product |

| Diethanolamine | - | H₂SO₄, heat | Morpholine |

| Bis(2-chloroethyl) ether | Ammonia | Heat, pressure | Morpholine |

| Diethylene glycol | Ammonia | H₂, Catalyst, heat, pressure | Morpholine |

Table 3: Common Synthetic Routes to the Morpholine Ring.

Stereoselective Syntheses of Substituted Morpholine Derivatives

While this compound itself is an achiral molecule, the synthesis of its analogs often requires precise control over the stereochemistry of the morpholine ring. The morpholine scaffold is a common feature in many biologically active compounds, making the development of stereoselective synthetic methods a significant area of research. nih.govresearchgate.netru.nl Various strategies have been developed to produce C-substituted morpholine derivatives with high levels of stereocontrol.

One prominent method is the palladium-catalyzed carboamination reaction. This approach allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step involves the coupling of a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide, generating the morpholine products as single stereoisomers in moderate to good yields. nih.gov The mechanism is believed to proceed through a syn-aminopalladation of a palladium(aryl)(amido) complex. nih.gov

Another effective strategy is intramolecular reductive etherification. This method has been successfully applied to the stereoselective synthesis of a broad range of C-substituted morpholines, including the total synthesis of natural products like (±)-chelonin C. acs.org The process typically involves the N-alkylation of an amino alcohol to form a keto-alcohol intermediate, which then undergoes reductive cyclization to furnish the desired morpholine with high diastereoselectivity. acs.org

Copper-promoted oxyamination of alkenes represents a further approach to stereoselectively synthesize substituted morpholines. A copper(II) 2-ethylhexanoate (B8288628) promoted reaction can facilitate the addition of an alcohol and an amine across an alkene. nih.gov This transformation is particularly useful for producing 2-aminomethyl functionalized morpholines with good to excellent yields and high diastereoselectivity. nih.gov

Below is a table summarizing various stereoselective methods for morpholine synthesis.

| Method | Key Reagents/Catalysts | Stereocontrol | Typical Products |

| Pd-Catalyzed Carboamination nih.gov | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | High (cis) | 3,5-Disubstituted Morpholines |

| Intramolecular Reductive Etherification acs.org | Triethylsilane, Acid Catalyst | High (cis) | 2,5-Disubstituted Morpholines |

| Copper-Promoted Oxyamination nih.gov | Copper(II) 2-ethylhexanoate | High (>20:1 dr) | 2-Aminomethyl Morpholines |

| Intramolecular Hydroalkoxylation organic-chemistry.org | Boron trifluoride etherate | Diastereoselective | 1,4-Oxazines (Morpholines) |

Regioselective Introduction of Bromine Substituents onto Aromatic Systems

The introduction of a bromine atom at a specific position on the benzene ring is crucial for the synthesis of this compound. The "carbothioyl" group (a thioacyl group) is an electron-withdrawing group, which directs incoming electrophiles to the meta position. This directing effect is fundamental to achieving the desired 3-bromo substitution pattern.

Direct Halogenation Methods and Their Mechanistic Considerations

Direct electrophilic aromatic substitution is a common method for halogenating aromatic rings. For a substrate like benzoyl chloride or a related benzoyl derivative, the acyl group deactivates the aromatic ring towards electrophilic attack and directs the incoming electrophile to the meta position. google.com The mechanism involves the generation of a bromonium ion (Br⁺) or a polarized bromine molecule which is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. rsc.org Subsequent loss of a proton re-establishes aromaticity and yields the brominated product.

Various brominating agents and catalytic systems have been developed to achieve high regioselectivity. nih.gov N-bromosuccinimide (NBS) is a widely used reagent, often in combination with silica (B1680970) gel or in solvents like acetonitrile, which can provide high para-selectivity for activated rings but can be guided by meta-directors on deactivated rings. nih.govorganic-chemistry.org Other systems include tetraalkylammonium tribromides, which are noted for their high para-selectivity with phenols, and various zeolites that can also induce high selectivity. nih.gov For meta-bromination of deactivated rings, conditions involving Br₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃ are classic examples. The choice of catalyst and reaction conditions is critical to control the degree of bromination and prevent the formation of polybrominated byproducts. researchgate.nettandfonline.com

| Brominating System | Substrate Type Example | Selectivity Outcome |

| N-Bromosuccinimide (NBS) in Acetonitrile nih.gov | Activated Arenes | Highly para-selective |

| Br₂ with FeBr₃ Catalyst | Deactivated Arenes | meta-selective |

| N-Benzyl-DABCO tribromide researchgate.net | Aromatic Amines, Phenols | High-yielding, regioselective mono-bromination |

| HBr with an Oxidant (e.g., Oxone) organic-chemistry.org | Activated Arenes | Good yields of monobrominated products |

| Fe₃O₄@SiO₂/CuO nanocatalyst with O₂ tandfonline.com | Various Aromatics | High yields and para-selectivity |

Precursor Functionalization and Cross-Coupling Strategies for Aryl Bromides

An alternative to direct bromination involves the use of a pre-functionalized aromatic ring followed by a transformation to introduce the bromine atom. A classic example is the Sandmeyer reaction, where an amino group is converted into a diazonium salt, which can then be displaced by a bromide ion, typically from CuBr. ncert.nic.in This method is particularly useful when the desired substitution pattern is not easily accessible through direct electrophilic substitution.

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods can also be employed for the synthesis of aryl bromides. nih.gov For instance, a boronic acid or ester can be converted to an aryl bromide. More commonly, an aryl bromide serves as a coupling partner. Strategies like iterative cross-coupling capitalize on the reactivity of aryl bromides. nih.govrsc.org For example, a photoredox/nickel dual catalysis system can couple ammonium (B1175870) alkylsilicates with borylated aryl bromides, demonstrating the utility of aryl bromides as key building blocks that can be prepared with specific functionalization patterns. nih.govrsc.org This allows for the construction of complex molecular architectures where the bromo-substituted aryl group is assembled in a controlled, stepwise manner. acs.orgresearchgate.net

Optimization of Reaction Conditions and Yield for Complex Thiocarboxamides

The final key step in the synthesis of this compound is the formation of the thiocarboxamide linkage. This typically involves the reaction of a morpholine with a reactive derivative of 3-bromobenzenecarbothioic acid. A common method for synthesizing thioamides is the thionation of the corresponding amide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org

Optimization of this reaction is crucial for achieving high yields, especially with complex substrates. researchgate.net Key parameters that are often varied include the solvent, temperature, reaction time, and the stoichiometry of the reagents. researchgate.net For instance, in the synthesis of N-sulfonyl amidines from thioamides, optimal conditions were found by screening different solvents (n-propanol was best), temperatures (97 °C), and reactant ratios. researchgate.net

Modern, more environmentally friendly methods for thioamide synthesis have also been developed. These include three-component reactions that combine an aldehyde, an amine (like morpholine), and elemental sulfur under catalyst-free conditions. nih.gov Another approach involves reacting chlorohydrocarbons, amides, and elemental sulfur in a transition-metal-free, one-pot synthesis. chemistryviews.org These methods often offer good functional group tolerance and avoid the use of toxic reagents and metal catalysts. organic-chemistry.orgchemistryviews.org The optimization of such multi-component reactions involves careful selection of the base, solvent, and temperature to maximize the yield of the desired thiocarboxamide. nih.gov

| Method | Starting Materials | Key Conditions/Reagents | Advantages |

| Thionation of Amide organic-chemistry.org | 4-(3-bromobenzoyl)morpholine | Lawesson's Reagent or P₄S₁₀ | Well-established, direct conversion |

| Willgerodt–Kindler Reaction nih.gov | 3-Bromoacetophenone, Morpholine, Sulfur | Heat, catalyst- and solvent-free | Atom economical, clean conditions |

| Three-Component Reaction nih.gov | 3-Bromobenzaldehyde, Morpholine, Sulfur | Catalyst-free, often in water | Green chemistry, operational simplicity |

| From Chlorohydrocarbons chemistryviews.org | 3-Bromobenzyl chloride, N-formylmorpholine, Sulfur | NaOH, 100 °C, transition-metal-free | Avoids metal catalysts, good functional group tolerance |

Advanced Spectroscopic Elucidation of N 3 Bromobenzenecarbothioyl Morpholine Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(3-bromobenzenecarbothioyl)morpholine. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, the precise electronic environment of each nucleus and the connectivity between atoms can be established.

The ¹H NMR spectrum provides detailed information about the proton environments. The aromatic region is expected to show signals corresponding to the four protons of the 3-bromophenyl ring. Their chemical shifts are influenced by the inductive effect of the bromine atom and the anisotropic effect of the thiocarbonyl group. ucl.ac.uklibretexts.org The proton ortho to the bromine (H-2) would likely appear as a triplet or singlet-like peak due to small meta couplings. The protons at the H-4, H-5, and H-6 positions will exhibit characteristic doublet and triplet splitting patterns based on their ortho and meta relationships.

The morpholine (B109124) ring protons are expected in the aliphatic region of the spectrum. Due to the partial double-bond character of the C(S)-N bond, rotation can be restricted, potentially making the two protons on a single methylene (B1212753) group diastereotopic. This would result in two distinct signals for the protons on the carbons adjacent to the nitrogen (H-2'/H-6') and two signals for the protons on the carbons adjacent to the oxygen (H-3'/H-5'). These protons typically appear as complex multiplets. The protons alpha to the nitrogen are generally shifted further downfield than those alpha to the oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Ar-H (H-2, H-4, H-5, H-6) | 7.20 - 7.80 | m | Complex multiplet for the four aromatic protons. |

| Morpholine N-CH₂ (H-2', H-6') | ~3.80 - 4.20 | m (br) | Broad multiplet due to restricted rotation and proximity to the thiocarbonyl group. |

| Morpholine O-CH₂ (H-3', H-5') | ~3.60 - 3.80 | m | Multiplet, typically appearing slightly upfield from the N-CH₂ protons. |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Six distinct signals are anticipated for the aromatic carbons of the 3-bromophenyl ring. The carbon atom bonded to the bromine (C-3) will be influenced by the heavy atom effect, while the carbon attached to the thiocarbonyl group (C-1) will also show a characteristic shift. chemicalbook.com

The morpholine ring is expected to show two signals for its four carbon atoms due to symmetry, corresponding to the two carbons adjacent to the nitrogen (C-2'/C-6') and the two carbons adjacent to the oxygen (C-3'/C-5'). pressbooks.publibretexts.org A key feature of the spectrum is the signal for the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and is expected to appear at a very low field, typically in the range of 195-210 ppm for thioamides. rsc.orghw.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=S (Thiocarbonyl) | 198 - 205 | Most downfield signal, characteristic of a thioamide. rsc.org |

| Ar-C (C-1 to C-6) | 120 - 140 | Six distinct signals expected for the aromatic carbons. oregonstate.edu |

| Morpholine N-CH₂ (C-2', C-6') | 45 - 55 | May appear as two signals if rotation is highly restricted. |

| Morpholine O-CH₂ (C-3', C-5') | 65 - 70 | Typically downfield from the N-CH₂ carbons due to oxygen's electronegativity. |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and definitively establishing the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.eduyoutube.comyoutube.com It would clearly map the connectivity within the 3-bromophenyl ring by showing cross-peaks between adjacent aromatic protons. It would also confirm the coupling between the geminal and vicinal protons within the morpholine ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would be used to definitively assign each protonated carbon in the aromatic and morpholine rings by linking the predicted ¹H signals to their corresponding ¹³C signals.

A correlation from the morpholine protons adjacent to the nitrogen (H-2'/H-6') to the thiocarbonyl carbon (C=S).

Correlations from the aromatic protons (specifically H-2 and H-6) to the thiocarbonyl carbon (C=S).

Correlations from the morpholine protons (H-2'/H-6') to the other set of morpholine carbons (C-3'/C-5'), confirming the ring structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

The thiocarbonyl (C=S) stretching vibration is a key diagnostic feature for this molecule. In thioamides, the C=S bond has a lower force constant than a C=O bond, and its stretching frequency is highly variable as it often couples with other vibrations, particularly the C-N stretching mode. researchgate.net The absorption for the C=S stretch in thioamide-type compounds can appear over a broad range, generally between 850 cm⁻¹ and 1350 cm⁻¹. researchgate.netscispace.com For N-(thio)acyl morpholine derivatives, this band is often observed as a strong absorption in the region of 1200-1270 cm⁻¹.

The morpholine ring is expected to exist in a chair conformation. Its vibrational spectrum will be characterized by several distinct modes. scilit.comnih.gov

C-H Stretching: Asymmetric and symmetric stretching vibrations of the CH₂ groups in the morpholine and aromatic rings are expected in the 2850-3100 cm⁻¹ region. mdpi.com

C-O-C Stretching: A strong, characteristic band for the asymmetric stretching of the C-O-C ether linkage in the morpholine ring is typically found around 1115 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the tertiary amine within the morpholine ring are expected in the 1000-1200 cm⁻¹ region.

Other significant bands in the IR and Raman spectra would include aromatic C=C stretching (around 1450-1600 cm⁻¹), aromatic C-H bending, and a low-frequency band corresponding to the C-Br stretch.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Asymmetric and symmetric CH₂ stretches of the morpholine ring. mdpi.com |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Multiple bands are expected in this region. |

| C=S Stretch (Thioamide I) | 1200 - 1270 | Strong | Often coupled with C-N stretch. researchgate.netcdnsciencepub.com |

| C-O-C Asymmetric Stretch | ~1115 | Strong | Characteristic ether linkage band of the morpholine ring. |

Spectroscopic Signatures of Bromine-Aromatic Ring Interactions

The presence of a bromine atom on the benzene (B151609) ring of this compound introduces distinct spectroscopic signatures, fundamentally influencing the electronic environment and, consequently, the spectral output. In Nuclear Magnetic Resonance (NMR) spectroscopy, the bromine atom acts as a deactivating group in electrophilic aromatic substitution, exhibiting electron-withdrawing inductive effects and electron-donating resonance effects. This duality influences the chemical shifts (δ) of the aromatic protons and carbons. The strong electronegativity of bromine causes a downfield shift for the carbon atom to which it is directly attached (C3). The protons on the aromatic ring would exhibit complex splitting patterns, with their chemical shifts being influenced by the positions relative to the bromine and the carbothioylmorpholine substituents.

In infrared (IR) spectroscopy, the interaction is observed through the vibrational modes of the C-Br bond and the benzene ring. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, usually between 600 and 500 cm⁻¹. Furthermore, the substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region, and the out-of-plane C-H bending vibrations below 900 cm⁻¹, which can be characteristic of 1,3-disubstitution. The interaction between the bromine and the aromatic π-system can be subtle, but it alters the electron distribution, which in turn affects the force constants of the ring's vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. It provides an accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula, C₁₁H₁₂BrNOS. A key feature in the mass spectrum is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.

The fragmentation pathways of the molecule under electron ionization can be predicted based on the stability of the resulting fragments. The morpholine ring is a common site for initial fragmentation. researchgate.netnist.gov Plausible fragmentation mechanisms include α-cleavage adjacent to the nitrogen or oxygen atoms of the morpholine ring, as well as cleavage of the N-C bond connecting the morpholine to the thiocarbonyl group. The loss of the entire morpholine moiety is a likely pathway, leading to a stable 3-bromobenzenecarbothioyl cation. Further fragmentation could involve the loss of the bromine atom or the thiocarbonyl group.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Predicted m/z (for ⁷⁹Br) | Predicted Formula | Description of Fragment |

| 284.9877 | C₁₁H₁₂⁷⁹BrNOS | Molecular Ion [M]⁺ |

| 286.9857 | C₁₁H₁₂⁸¹BrNOS | Molecular Ion [M+2]⁺ |

| 199.9329 | C₇H₄⁷⁹BrS | [M - C₄H₈NO]⁺ |

| 182.9278 | C₇H₄⁷⁹BrO | [M - C₄H₈NS]⁺ |

| 154.9485 | C₇H₄⁷⁹Br | [M - C₄H₉NOS]⁺ |

| 86.0600 | C₄H₈NO | [Morpholine-4-carbonyl]⁺ |

Note: The m/z values are calculated based on the most abundant isotopes and are predictive. Actual experimental values may vary slightly.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly documented, analysis of closely related N-acylmorpholine and phenyl(morpholino)methanethione derivatives allows for a detailed prediction of its solid-state architecture. nih.govresearchgate.net Single-crystal X-ray diffraction would provide precise atomic coordinates, defining bond lengths, bond angles, and torsion angles. It is expected that the morpholine ring would adopt a stable chair conformation. nih.govresearchgate.netnih.gov The 3-bromophenyl group would likely be nearly planar, with a specific torsion angle relative to the plane of the thioamide group (C-N-C=S) that minimizes steric hindrance.

The title compound lacks strong classical hydrogen bond donors (e.g., O-H, N-H). Therefore, its crystal structure would be stabilized primarily by a network of weak intermolecular hydrogen bonds and other non-covalent interactions. mdpi.com Analysis of similar crystal structures suggests the prevalence of C–H···O interactions, where hydrogen atoms from the morpholine or aromatic rings interact with the oxygen atom of a neighboring morpholine ring. nih.govqut.edu.au Additionally, weak C–H···S interactions involving the thiocarbonyl sulfur atom are possible and have been observed in analogous thioamide structures. nih.gov C–H···π interactions, where an aliphatic or aromatic C-H bond points towards the face of the bromobenzene (B47551) ring of an adjacent molecule, may also contribute to the stability of the crystal lattice. researchgate.net These weak but numerous interactions collectively dictate the three-dimensional supramolecular architecture.

Advanced Spectroscopic Techniques for Organic Sulfur Compound Analysis (e.g., GC×GC-HR-ToFMS, S-NMR)

The analysis of organic sulfur compounds like this compound can be significantly enhanced by advanced analytical techniques that offer superior resolution and specificity.

Comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC-HR-ToFMS) is a powerful technique for separating complex mixtures and identifying trace components. youtube.comunito.it For the title compound, this method would provide exceptional chromatographic resolution, separating it from potential isomers or impurities. The high-resolution mass spectrometer offers accurate mass measurements, reinforcing the identification and elemental composition determination discussed in section 3.3. youtube.com

Sulfur-33 Nuclear Magnetic Resonance (³³S-NMR) is a specialized technique that directly probes the sulfur nucleus. Although challenging due to the low natural abundance (0.76%) and quadrupolar nature of the ³³S isotope (I = 3/2), it provides unique electronic structure information. mdpi.comhuji.ac.il The ³³S chemical shift is highly sensitive to the oxidation state and chemical environment of the sulfur atom. For a thioamide, the sulfur nucleus is expected to be significantly deshielded, resulting in a chemical shift in the range of +200 to +400 ppm relative to a standard like (NH₄)₂SO₄. cdnsciencepub.com The quadrupolar nature of ³³S typically results in very broad signals, but the data can be invaluable for studying sulfur-specific electronic effects and bonding. huji.ac.ilresearchgate.net

Computational and Theoretical Investigations of N 3 Bromobenzenecarbothioyl Morpholine

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties and predict the three-dimensional arrangement of atoms in a molecule. Through these calculations, a deeper understanding of the intrinsic characteristics of 4-(3-bromobenzenecarbothioyl)morpholine can be achieved.

Conformational Analysis and Energy Minima of the Thioamide and Morpholine (B109124) Moieties

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-N bond of the thioamide group and the inherent flexibility of the morpholine ring. The morpholine ring typically adopts a stable chair conformation to minimize steric strain. Within this chair form, substituents on the nitrogen atom can exist in either an axial or equatorial position. Computational studies are essential to determine the relative energies of these conformers and identify the global energy minimum, which represents the most stable three-dimensional structure of the molecule.

The orientation of the 3-bromophenyl group relative to the morpholine ring is also crucial. Rotation around the C-C bond connecting the phenyl ring to the thiocarbonyl group leads to different spatial arrangements, each with a distinct energy level. The interplay between the steric hindrance of the bulky bromine atom and the electronic interactions between the aromatic ring and the thioamide moiety governs the preferred conformation.

Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | Data not available | ||

| C-N (thioamide) | Data not available | ||

| C-Br | Data not available | ||

| N-C (morpholine) | Data not available | ||

| C-O (morpholine) | Data not available | ||

| C-N-C (thioamide) | Data not available | ||

| N-C=S | Data not available | ||

| C-C-Br | Data not available | ||

| C-C-N-C | |||

| S=C-N-C |

Impact of Bromine Substitution on Molecular Orbitals and Charge Distribution

The presence of a bromine atom on the benzene (B151609) ring significantly influences the electronic properties of this compound. As an electronegative and polarizable atom, bromine exerts both inductive and resonance effects. The inductive effect involves the withdrawal of electron density from the aromatic ring through the sigma bond, while the resonance effect involves the donation of electron density from bromine's lone pairs into the pi-system of the ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus and provide a detailed fingerprint of the molecular structure.

Vibrational Frequencies: The vibrational modes of the molecule can be computed to predict its infrared (IR) and Raman spectra. Each vibrational frequency corresponds to a specific type of molecular motion, such as bond stretching or bending. The calculated spectrum can aid in the assignment of experimental spectral bands to specific functional groups, such as the characteristic C=S stretching frequency of the thiocarbonyl group.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | Data not available |

| ¹³C NMR Chemical Shift (ppm) | Data not available |

| C=S Vibrational Frequency (cm⁻¹) | Data not available |

| C-N Vibrational Frequency (cm⁻¹) | Data not available |

| C-Br Vibrational Frequency (cm⁻¹) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

To gain insights into the chemical reactivity of this compound, Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis are employed. These methods provide a visual and quantitative understanding of the molecule's reactive sites.

Identification of Electrophilic and Nucleophilic Sites for Reactivity Prediction

The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a powerful visual tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Nucleophilic Sites: Regions with a negative electrostatic potential (typically colored in shades of red and yellow) are indicative of electron-rich areas, which are susceptible to attack by electrophiles. In this compound, the sulfur atom of the thiocarbonyl group and the oxygen atom of the morpholine ring are expected to be the primary nucleophilic centers due to the presence of lone pairs of electrons.

Electrophilic Sites: Regions with a positive electrostatic potential (typically colored in shades of blue) indicate electron-deficient areas, which are prone to attack by nucleophiles. The carbon atom of the thiocarbonyl group is anticipated to be a significant electrophilic site due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.

Understanding Electronic Effects on the Thiocarbonyl Group

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The energy and spatial distribution of these orbitals are critical for predicting the reactivity and selectivity of chemical reactions.

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The distribution of the HOMO density indicates the most probable sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the lowest energy vacant orbital and is associated with the molecule's ability to accept electrons (electrophilicity). The distribution of the LUMO density highlights the most likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The electronic effects of the 3-bromophenyl and morpholine substituents on the thiocarbonyl group can be quantified by analyzing their influence on the energies and compositions of the HOMO and LUMO.

Table 3: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Mechanistic Studies of Reactions Involving the Thiocarboxamide: Transition State Analysis and Reaction Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For reactions involving thiocarboxamides like this compound, Density Functional Theory (DFT) calculations are frequently employed to map out potential energy surfaces, identify transition states, and determine the most favorable reaction pathways.

Mechanistic studies on analogous systems, such as the transamidation of thioamides, reveal that reactions can proceed through a series of elementary steps including nucleophilic addition and the formation of tetrahedral intermediates. nih.gov DFT calculations can model these steps, providing insights into the geometry and energy of reactants, intermediates, transition states, and products. For instance, in a proposed transamidation pathway, a nucleophilic amine attacks the thiocarbonyl carbon, leading to a tetrahedral intermediate. nih.gov The stability of this intermediate and the energy barrier to its formation (the transition state) are critical factors determining the reaction rate. Computational models can pinpoint the transition state structure and calculate its associated activation energy.

Furthermore, computational studies can explore the role of catalysts or solvents in the reaction mechanism. For example, in thia-Michael additions, theoretical results have shown the direct involvement of multiple water molecules in the transition states, which act to lower the activation barrier by facilitating proton transfer through a hydrogen-bonding network. researchgate.net Similarly, for reactions involving this compound, computational analysis could predict how different solvents or catalysts might influence the reaction's kinetics and thermodynamics. The reaction pathways can be complex, and DFT studies help to distinguish between concerted and stepwise mechanisms. nih.gov For example, in some reactions, bond formation and cleavage occur in a single step through one transition state, while in others, a stable intermediate is formed, involving at least two transition states. researchgate.netnih.gov

Supramolecular Interaction Studies: Hydrogen Bonding and Halogen Bonding Analyses

The structure and properties of this compound in the solid state and in solution are governed by a variety of non-covalent interactions. Computational methods are invaluable for identifying and quantifying these supramolecular interactions, which include hydrogen bonds and halogen bonds. These weak interactions are crucial in crystal engineering, molecular recognition, and the design of materials with specific properties. nih.govmdpi.com

While this compound itself does not possess an N-H bond for conventional hydrogen donation, the study of N-H···S=C hydrogen bonds in related primary and secondary thioamides provides a crucial benchmark for understanding the hydrogen bonding capabilities of the thiocarbonyl group. The sulfur atom in the C=S group can act as a hydrogen bond acceptor.

Computational studies on model compounds like thioformamide have shown that thioamides are effective hydrogen bond donors but are generally considered weaker hydrogen bond acceptors compared to their amide (C=O) counterparts. nih.govresearchgate.net However, the strength of the hydrogen bond is highly dependent on the geometry of the interaction. nih.govchemrxiv.org Theoretical calculations predict that the hydrogen-bond accepting ability of thioamides is strongest when the donor approaches at an angle between 90° and 100° relative to the C=S bond axis. nih.gov

The strength of these hydrogen bonds can be quantified using high-level quantum chemical calculations. The interaction energy is typically calculated as the difference between the energy of the hydrogen-bonded complex and the sum of the energies of the isolated monomers, often corrected for basis set superposition error (BSSE). Theoretical investigations have placed the strength of N-H···S hydrogen bonds in the range of -4.8 to -5.0 kcal/mol. researchgate.net In some protein contexts, N-H···S hydrogen bonds involving methionine have been found to be strong enough to compete with conventional N-H···O=C bonds. nih.gov

Table 1: Calculated Interaction Energies for Hydrogen Bonds in Thioamide Systems

| Hydrogen Bond Type | Basis Set | Interaction Energy (kcal/mol, BSSE corrected) |

| OCN−H···SC | B3LYP/6-311++G(2d,2p) | -4.8 ± 0.3 researchgate.net |

| SCN−H···SC | B3LYP/6-311++G(2d,2p) | -5.0 ± 0.1 researchgate.net |

| Thioamide N-H (donor) | rωB97X-D/aug-cc-pVDZ | ~ -1.0 (in implicit water) nih.gov |

Note: Data is based on model thioamide systems as this compound lacks an N-H donor.

The bromine atom in this compound can participate in a variety of non-covalent interactions, most notably halogen bonding. A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. wiley-vch.de

Theoretical studies are essential for characterizing these interactions. Computational methods such as DFT and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and coupled cluster (CCSD(T)) theory are used to calculate the interaction energies and geometries of halogen-bonded complexes. nih.govdntb.gov.uarug.nl The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend Cl < Br < I. nih.govrug.nl

For brominated aromatic compounds, the bromine atom can form halogen bonds with various Lewis bases, including oxygen, nitrogen, and sulfur atoms, as well as with π-systems. nih.govnih.gov The directionality of the C-Br···Y interaction is a key feature, with the angle typically being close to 180°. wiley-vch.de Theoretical analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can be used to visualize and characterize these bonds, identifying bond critical points and quantifying the nature of the interaction. mdpi.comacs.org

Energy decomposition analysis can further break down the interaction energy into electrostatic, orbital (charge-transfer), and dispersion components, revealing that all three contributions are significant in stabilizing the halogen bond. nih.govrug.nl The interaction energy of bromine-mediated halogen bonds can range from approximately 1 to 5 kcal/mol, depending on the nature of the halogen bond donor and acceptor. mdpi.com

Table 2: Calculated Interaction Energies for Bromine-Mediated Non-Covalent Interactions

| Interaction Type | System | Method | Interaction Energy (kcal/mol) |

| Br···Br | (Me3NH)3{Bi2Br9} | DFT/QTAIM | 1.3–4.4 mdpi.com |

| Br···Cl | Cat2{TeCl6} | DFT/QTAIM | up to 5.7 mdpi.com |

| C-Br···π | C2F3Br···Thiophene | CCSD(T) | -3.5 |

| C-Br···O | FBr···H2CO | CCSD(T) | -2.7 acs.org |

Advanced Research Applications of N 3 Bromobenzenecarbothioyl Morpholine and Its Derivatives

Applications in Advanced Organic Synthesis as Strategic Building Blocks and Synthons

The distinct structural features of N-(3-bromobenzenecarbothioyl)morpholine make it a highly valuable building block, or synthon, in the field of advanced organic synthesis. The presence of a reactive bromo group, a versatile thioamide moiety, and a proven morpholine (B109124) scaffold allows for a multi-directional strategy in the construction of complex molecular entities and diverse chemical libraries.

Precursors for the Construction of Complex Molecular Architectures

The dual reactivity of N-(3-bromobenzenecarbothioyl)morpholine, stemming from its aryl bromide and thioamide functionalities, positions it as a strategic precursor for synthesizing intricate molecular architectures. The bromo-substituent on the phenyl ring serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.netnih.govorganic-chemistry.org This allows for the introduction of diverse substituents at the 3-position of the benzene (B151609) ring, a key step in building molecular complexity.

Simultaneously, the thioamide group offers a rich reaction chemistry. researchgate.netresearchgate.netacs.orgacs.org It can act as a precursor to various five- and six-membered heterocycles, which are prevalent motifs in biologically active compounds. researchgate.netresearchgate.netacs.org For instance, thioamides are known to undergo cyclization reactions to form thiazoles, thiadiazoles, and other sulfur-containing heterocycles. researchgate.net This dual reactivity enables a modular approach to synthesis, where both the aryl core and the thioamide functionality can be independently or sequentially modified to generate a wide range of complex structures.

Table 1: Potential Transformations of N-(3-Bromobenzenecarbothioyl)morpholine

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Aryl Bromide | Suzuki Coupling | Biaryl compounds |

| Aryl Bromide | Sonogashira Coupling | Aryl-alkyne conjugates |

| Aryl Bromide | Buchwald-Hartwig Amination | Aryl amines |

| Thioamide | Hantzsch Thiazole (B1198619) Synthesis | Thiazole derivatives |

| Thioamide | Oxidative Cyclization | Benzothiazoles researchgate.net |

Role in Diversity-Oriented Synthesis for Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small-molecule libraries for high-throughput screening and drug discovery. frontiersin.orgresearchgate.netnih.gov The morpholine ring is a privileged scaffold in medicinal chemistry, frequently found in bioactive compounds and approved drugs due to its favorable physicochemical properties. frontiersin.orgresearchgate.netnih.govresearchgate.netjchemrev.com

N-(3-Bromobenzenecarbothioyl)morpholine is an ideal starting point for a DOS campaign. A library of analogues can be rapidly generated by leveraging the reactivity of the aryl bromide group in various palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a wide array of substituents on the aromatic ring, creating appendage diversity. Furthermore, the thioamide moiety can be converted into other functional groups, such as amides or amidines, or used as a handle for further diversification, thus expanding the structural and functional diversity of the resulting chemical library. chemrxiv.org This multi-directional approach allows for the efficient exploration of a vast chemical space around the core morpholine-thioamide scaffold. frontiersin.orgresearchgate.netnih.gov

Exploration in Materials Science and Polymer Chemistry

The unique electronic and structural properties of the thioamide group, coupled with the stability of the morpholine and aryl moieties, make N-(3-bromobenzenecarbothioyl)morpholine an attractive candidate for the development of novel functional materials and polymers.

Incorporation into Novel Polymeric Structures and Functional Materials

The thioamide functionality can be incorporated into polymer backbones to create materials with unique properties. For example, poly(amide-thioamide)s have been synthesized and shown to possess interesting thermal properties and the ability to adsorb metal ions. google.comspringerprofessional.deresearchgate.net The presence of the thioamide group can influence the curing behavior of polymers like polybenzoxazines, potentially lowering the curing temperature. rsc.org

N-(3-Bromobenzenecarbothioyl)morpholine could potentially serve as a monomer in polycondensation reactions, either through reactions involving the aromatic ring (after conversion of the bromo-group to other reactive functionalities) or by leveraging the reactivity of the thioamide group. The resulting polymers could exhibit enhanced thermal stability, altered solubility, and the ability to coordinate with metal ions, making them suitable for applications in areas such as separation science, catalysis, and optoelectronics. google.com

Development of Supramolecular Materials with Tailored Properties

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The thioamide group is an excellent hydrogen bond donor and can also act as a hydrogen bond acceptor, although its hydrogen bonding properties are distinct from those of the more common amide group. nih.govacs.orgchemrxiv.orgnih.govresearchgate.net Specifically, the N-H of a thioamide is a stronger hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen of an amide. nih.govresearchgate.net

These unique hydrogen-bonding characteristics can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. tue.nl For instance, molecules containing thioamide groups have been shown to self-assemble into one-dimensional, helical supramolecular polymers in solution. tue.nl The bromine atom on the phenyl ring of N-(3-bromobenzenecarbothioyl)morpholine can participate in halogen bonding, another important non-covalent interaction, further guiding the self-assembly process. By carefully designing derivatives of this molecule, it is possible to create novel supramolecular materials with tailored properties for applications in areas such as sensing, drug delivery, and electronics.

Role in Supramolecular Chemistry and Self-Assembly Studies

The ability of N-(3-bromobenzenecarbothioyl)morpholine to participate in a variety of non-covalent interactions makes it a valuable tool for fundamental studies in supramolecular chemistry and self-assembly. The interplay between hydrogen bonding from the thioamide, potential halogen bonding from the bromine, and π-π stacking interactions of the aromatic rings can lead to the formation of complex and stimuli-responsive supramolecular assemblies. taylorandfrancis.comumass.edu

The substitution of an oxygen atom in an amide with a sulfur atom in a thioamide leads to significant changes in the electronic and steric properties of the molecule. chemrxiv.org This substitution can alter the geometry and strength of hydrogen bonds, leading to different self-assembly pathways and resulting in supramolecular structures with distinct morphologies and properties. tue.nlacs.org By studying the self-assembly behavior of N-(3-bromobenzenecarbothioyl)morpholine and its derivatives, researchers can gain valuable insights into the fundamental principles governing molecular recognition and self-assembly, which is crucial for the rational design of new functional materials and complex molecular systems.

Design of Directional Hydrogen Bonding Motifs for Molecular Aggregation

The thioamide group is a potent tool for engineering molecular aggregation through directional hydrogen bonding. Unlike the more common amide bond, the thioamide linkage exhibits distinct properties; it is a stronger hydrogen bond donor and a weaker acceptor. nih.gov This differential hydrogen bonding capacity is pivotal in creating highly ordered supramolecular structures.

Researchers have successfully utilized thioamides to induce directional and cooperative hydrogen bonding, leading to the formation of supramolecular polymers. tue.nl The inherent directionality of the N–H···S=C hydrogen bond in thioamides facilitates the assembly of molecules into well-defined one-dimensional helical structures in solution. tue.nl This process is often cooperative, meaning that the initial formation of a hydrogen-bonded aggregate promotes the addition of subsequent molecules, leading to a strong amplification of supramolecular chirality. tue.nl The substitution pattern on the aromatic ring of N-(3-bromobenzenecarbothioyl)morpholine and its derivatives can be systematically varied to fine-tune the strength and geometry of these hydrogen bonding interactions, thereby controlling the aggregation process. The bromine atom, for instance, can participate in halogen bonding, adding another layer of directional control to the self-assembly.

Key Features of Thioamide-Based Hydrogen Bonding:

Enhanced Donor Capacity : The N-H group in a thioamide is more acidic than in an amide, making it a stronger hydrogen bond donor. nih.gov

Weaker Acceptor Capacity : The sulfur atom is less electronegative than oxygen, resulting in a weaker hydrogen bond acceptor site. nih.gov

Directionality : The well-defined geometry of the N–H···S=C interaction promotes linear or helical aggregation. tue.nl

Cooperativity : The self-assembly process can be highly cooperative, leading to the formation of long, stable supramolecular polymers. tue.nl

Engineering Self-Assembled Systems Based on Thioamide Interactions

The engineering of self-assembled systems relies on a delicate balance of non-covalent interactions. Thioamides, such as N-(3-bromobenzenecarbothioyl)morpholine, offer a versatile platform for designing such systems due to their unique interaction profile, which extends beyond simple hydrogen bonding.

In addition to the primary N–H···S=C hydrogen bonds, thioamide-thioamide stacking interactions play a crucial role in the solid-state packing and aggregation of these molecules. researchgate.net These interactions, driven by dipole-dipole forces and van der Waals contacts, contribute to the formation of layered or columnar structures. The high dipole moment of the thioamide bond is a key factor in promoting these ordered assemblies. tue.nl

The combination of directional hydrogen bonding and stacking interactions allows for the construction of complex, multi-dimensional supramolecular architectures. For example, researchers have demonstrated that N,N,N-Trialkylbenzene-1,3,5-tris(carbothioamide)s can self-assemble into one-dimensional helical polymers in solution, which further organize into columnar mesophases in the liquid crystalline state. tue.nl The principles derived from these studies can be applied to N-(3-bromobenzenecarbothioyl)morpholine derivatives, where the interplay of hydrogen bonding, halogen bonding from the bromine substituent, and π–π stacking of the benzene rings can be exploited to create novel functional materials.

| Interaction Type | Description | Role in Self-Assembly |

| N–H···S=C Hydrogen Bonding | A directional interaction where the thioamide N-H acts as a donor and the sulfur atom as an acceptor. | Primary driving force for one-dimensional chain formation and helical structures. tue.nl |

| Thioamide-Thioamide Stacking | Stacking of parallel thioamide groups driven by dipole-dipole interactions. | Contributes to the stability of columnar and layered structures in the solid state. tue.nlresearchgate.net |

| π–π Stacking | Interaction between the aromatic rings of adjacent molecules. | Stabilizes the overall assembly and influences the electronic properties of the material. uic.edu |

| Halogen Bonding | Interaction involving the bromine atom as a halogen bond donor. | Provides additional directional control over the supramolecular architecture. |

Utilization as Probes for Biochemical and Biophysical Investigations

The substitution of a single oxygen atom with sulfur in a peptide bond (an amide to thioamide substitution) introduces minimal steric perturbation but significant changes in spectroscopic and electronic properties. This makes thioamides, including derivatives of N-(3-bromobenzenecarbothioyl)morpholine, powerful probes for studying the structure, dynamics, and interactions of biological macromolecules.

Probing Protein and Peptide Conformation and Dynamics

The thermodynamic effects of thioamide incorporation have been studied in various secondary structure contexts, including α-helices, β-sheets, and polyproline type II helices. rsc.org The impact on thermostability often depends on the specific location of the thioamide and its local environment, particularly its involvement in hydrogen bonding networks. rsc.orgrsc.org For instance, replacing an amide that acts as a crucial hydrogen bond acceptor with a thioamide, which is a weaker acceptor, can be destabilizing and thus report on the importance of that specific interaction. nih.gov

Furthermore, the unique spectroscopic properties of thioamides are highly advantageous for biophysical studies. The thioamide C=S bond has a distinct UV absorption maximum around 265 nm and an IR stretching frequency near 1120 cm⁻¹, which are red-shifted compared to the amide C=O bond. nih.gov These distinct spectral windows allow for selective monitoring of the thioamide probe within a complex protein environment. Additionally, the higher rotational barrier of the thioamide C-N bond can reduce conformational flexibility, which can be used to stabilize specific peptide conformations. nih.gov

Investigation of Non-Covalent Interactions in Complex Biological Systems

Understanding non-covalent interactions is fundamental to deciphering the complexities of molecular recognition and biological function. Thioamide substitutions provide a precise tool for dissecting these interactions within proteins and protein-ligand complexes. nih.govnih.gov

The altered hydrogen bonding properties of thioamides are key to their utility in this context. By strategically replacing an amide with a thioamide, researchers can evaluate the contribution of a single hydrogen bond to protein folding, stability, or ligand binding. nih.gov Thioamide substitution also influences other subtle but important non-covalent interactions, such as n → π* interactions, which are involved in the conformational stability of protein secondary structures. nih.gov

Studies on ligands targeting the von Hippel-Lindau (VHL) E3 ligase have shown that thioamide substitution at the central hydroxyproline (B1673980) moiety has a pronounced impact on binding affinity, despite a conserved binding mode. nih.gov This highlights the critical role of fine-tuning hydrogen bonds and n → π* interactions in achieving high-affinity protein-ligand recognition. The principles of these investigations can be extended to systems involving N-(3-bromobenzenecarbothioyl)morpholine derivatives, where the thioamide group could be used to probe interactions in enzyme active sites or at protein-protein interfaces. Theoretical methods, such as non-covalent interaction (NCI) analysis, can complement experimental data to provide a deeper understanding of the structure-directing interactions. rsc.org

Applications in Catalysis and Ligand Design

The electronic properties and coordination versatility of the thioamide group make it an attractive moiety for the design of ligands in transition metal catalysis. The sulfur atom provides a soft donor site that can coordinate to a variety of metal centers.

As Ligands in Transition Metal-Catalyzed Transformations

Thioamide-containing molecules, including derivatives of N-(3-bromobenzenecarbothioyl)morpholine, have been successfully employed as ligands in a range of transition metal-catalyzed reactions. The coordination chemistry of thioamides is rich and versatile, with the ligand capable of adopting monodentate, bridging, and chelating coordination modes. researchgate.net This versatility allows for the construction of metal complexes with tailored steric and electronic properties for specific catalytic applications.

Thioamide-based transition metal complexes have found use as catalysts for various coupling reactions. researchgate.net For example, metal-ligand cooperation, where both the metal center and the ligand participate in bond activation, is a powerful strategy in catalysis. nih.govvirginia.edu Ligands containing thioamide moieties can be designed to facilitate such cooperative pathways. The sulfur atom can act as a hemilabile coordinating atom, reversibly binding to the metal center to open up a coordination site for substrate binding during the catalytic cycle.

Furthermore, the electronic properties of the thioamide ligand can be tuned by modifying the substituents on the aromatic ring. In N-(3-bromobenzenecarbothioyl)morpholine, the electron-withdrawing nature of the bromine atom can influence the electron density at the sulfur donor atom, thereby modulating the properties of the resulting metal complex and its catalytic activity. Thioamide complexes have been synthesized with a variety of transition metals, including iron, cobalt, nickel, copper, and zinc, and their potential in catalysis and as antibacterial agents has been explored. researchgate.net

| Metal | Potential Catalytic Application | Coordination Geometry Example |

| Ruthenium | Dehydrogenative coupling, Hydrogenation | Octahedral |

| Iron | C-H bond activation | Octahedral |

| Cobalt | C-H amidation | Octahedral |

| Nickel | Cross-coupling reactions | Square-planar |

| Copper | Coupling reactions | Square-planar |

Development of Organocatalytic Systems Employing Thioamide Functionality

The exploration of novel organocatalytic systems has unveiled the significant potential of the thioamide functionality as a versatile component in catalyst design. The unique electronic and steric properties of the thioamide group, distinct from its amide counterpart, have been harnessed to achieve high levels of stereocontrol in a variety of asymmetric transformations. While direct research on the application of N-(3-Bromobenzenecarbothioyl)morpholine in organocatalysis is not extensively documented in publicly available literature, the principles derived from structurally related thioamide-containing molecules provide a strong foundation for its potential utility in this field. This section will delve into the development of organocatalytic systems that leverage the thioamide moiety, drawing parallels to the prospective role of N-(3-Bromobenzenecarbothioyl)morpholine and its derivatives.

The thioamide group's increased acidity and hydrogen-bonding donor capacity compared to amides make it a compelling functional group for bifunctional organocatalysts. mdpi.com These catalysts operate through a synergistic mechanism, where one part of the molecule activates the nucleophile while another activates the electrophile. The thioamide's N-H proton can form a strong hydrogen bond with an electrophile, enhancing its reactivity and providing a chiral environment to direct the approach of the nucleophile.

A notable example of this can be seen in the development of prolinethioamides, which have been demonstrated to be highly effective organocatalysts for aldol (B89426) reactions. mdpi.com Comparative studies have shown that in certain cases, prolinethioamides exhibit superior catalytic activity and enantioselectivity compared to their prolinamide analogs. mdpi.com This enhancement is attributed to the stronger hydrogen-bonding interaction and the distinct steric environment created by the thioamide group.

The general structure of N-(3-Bromobenzenecarbothioyl)morpholine, which combines an aryl thioamide with a morpholine unit, suggests its potential as a scaffold for bifunctional organocatalysts. The morpholine moiety, a common structural motif in organocatalysis, can be functionalized to introduce a basic site, such as a primary or secondary amine, which can activate a nucleophile through enamine or enolate formation. nih.gov The thioamide portion, in turn, could act as the hydrogen-bond donor to activate the electrophile. The presence of the bromine atom on the benzene ring offers a site for further modification, allowing for the fine-tuning of the catalyst's electronic and steric properties.

The development of such organocatalytic systems would typically involve the asymmetric Michael addition, aldol, or Mannich reactions. For instance, in a Michael addition of an aldehyde to a nitroolefin, a chiral morpholine-thioamide catalyst could simultaneously activate the aldehyde (via enamine formation with a functionalized morpholine) and the nitroolefin (via hydrogen bonding with the thioamide N-H). This dual activation is crucial for achieving high yields and stereoselectivities.

While specific data for N-(3-Bromobenzenecarbothioyl)morpholine is not available, the following table presents representative data from studies on bifunctional thioamide and squaramide organocatalysts in the Michael addition of aldehydes to nitroalkenes, illustrating the potential efficacy of such systems.

| Catalyst | Aldehyde | Nitroalkene | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Bifunctional Thiosquaramide 1 | Propanal | (E)-β-Nitrostyrene | Toluene | 25 | 92 | 95 |

| Bifunctional Thiosquaramide 2 | Butanal | (E)-β-(2-chlorophenyl)nitrostyrene | Chloroform | 0 | 88 | 91 |

| Chiral Thiourea Catalyst | Cyclohexanone | (E)-β-Nitrostyrene | DCM | RT | 95 | 98 |

| Prolinethioamide Derivative | Acetone | 4-Nitrobenzaldehyde | DMSO | RT | 90 | 93 |

This table is a representation of data from related bifunctional thioamide/thiourea organocatalytic systems to illustrate potential performance and is not based on experimental results with N-(3-Bromobenzenecarbothioyl)morpholine.

The design and synthesis of derivatives of N-(3-Bromobenzenecarbothioyl)morpholine for organocatalytic applications would be a promising research avenue. Strategies could involve the introduction of chiral auxiliaries on the morpholine ring or the modification of the aryl ring to modulate the acidity and steric bulk of the thioamide group. The systematic investigation of these derivatives in various asymmetric transformations would be essential to unlock their full potential as organocatalysts.

Unveiling the Chemistry of N-(3-Bromobenzenecarbothioyl)morpholine: A Focus on its Synthesis, Reactivity, and Future Prospects

The landscape of organic synthesis is continually enriched by the exploration of novel molecular architectures. Among these, thioamides represent a fascinating class of compounds with diverse applications. This article focuses on a specific thioamide derivative, N-(3-Bromobenzenecarbothioyl)morpholine, also known as 4-(3-bromobenzenecarbothioyl)morpholine. While direct research on this exact molecule is limited, a comprehensive understanding can be constructed by examining the synthesis, characterization, and reactivity of analogous aryl thioamides. This article will delve into the prospective advancements in its synthesis and characterization, our understanding of its reactivity and mechanisms, emerging research directions, and the interdisciplinary opportunities it may present.

Conclusion and Future Research Perspectives on N 3 Bromobenzenecarbothioyl Morpholine

The study of N-(3-Bromobenzenecarbothioyl)morpholine, while still in its nascent stages, holds considerable promise for advancements in synthetic chemistry and beyond. The confluence of the thioamide functionality, the reactive bromophenyl group, and the versatile morpholine (B109124) scaffold creates a molecule with a rich and largely unexplored chemical profile. Future research is poised to build upon the foundational knowledge of analogous systems to unlock the full potential of this compound.

The synthesis of N-thioacylmorpholines can be achieved through several established methods for thioamide formation. A common and effective approach involves the thionation of the corresponding amide, 4-(3-bromobenzoyl)morpholine. This transformation is typically accomplished using a thionating agent such as Lawesson's reagent. nih.govresearchgate.net The precursor amide can be readily synthesized by the acylation of morpholine with 3-bromobenzoyl chloride. chemicalbook.comchemspider.com

Another promising synthetic route is the Willgerodt-Kindler reaction, which allows for the direct formation of aryl thioamides from an aryl ketone, sulfur, and a secondary amine like morpholine. mdpi.comresearchgate.net This one-pot multicomponent reaction offers an efficient alternative to the traditional two-step amide synthesis and thionation sequence.

Future advancements in the synthesis of N-(3-Bromobenzenecarbothioyl)morpholine are likely to focus on the development of more sustainable and efficient catalytic methods. This could involve the use of transition-metal-free conditions or novel sulfur sources to minimize waste and improve reaction economy. chemistryviews.orgnih.govdoaj.org

Table 1: Potential Synthetic Routes to N-(3-Bromobenzenecarbothioyl)morpholine

| Method | Starting Materials | Key Reagents | General Conditions | Advantages |

| Amide Thionation | 4-(3-bromobenzoyl)morpholine | Lawesson's Reagent | Toluene, reflux | High yields, well-established |

| Willgerodt-Kindler | 3-Bromoacetophenone, Sulfur, Morpholine | - | High temperature | One-pot, atom economical |

| Direct Thioacylation | Morpholine, 3-bromobenzenecarbothioic acid derivative | Coupling agents | Anhydrous conditions | Potentially milder conditions |

The characterization of N-(3-Bromobenzenecarbothioyl)morpholine would rely on a suite of standard spectroscopic techniques. Proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for confirming the molecular structure, with characteristic shifts expected for the aromatic, morpholine, and thioamide moieties. nih.govotago.ac.nz Infrared (IR) spectroscopy would show a characteristic C=S stretching vibration, distinguishing it from the C=O stretch of the corresponding amide. Mass spectrometry would provide the exact molecular weight, confirming the elemental composition.

The reactivity of N-(3-Bromobenzenecarbothioyl)morpholine is dictated by its three key functional components: the thioamide, the bromophenyl ring, and the morpholine nucleus. The thioamide group is known to be more reactive than its amide counterpart. nih.gov The carbon of the C=S bond is more electrophilic, making it susceptible to nucleophilic attack. The sulfur atom, on the other hand, is nucleophilic and can react with electrophiles. nih.gov

The bromophenyl group offers a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. ontosight.ai These reactions would allow for the facile introduction of a wide range of substituents at the 3-position of the benzene (B151609) ring, enabling the synthesis of a diverse library of derivatives for further study. The reactivity of the bromophenyl group can be influenced by the electron-withdrawing nature of the carbothioylmorpholine substituent. ontosight.ai

The morpholine ring is generally stable but can participate in reactions under specific conditions. The nitrogen atom is weakly basic due to the electron-withdrawing effect of the thioacyl group.

Mechanistic studies of reactions involving N-(3-Bromobenzenecarbothioyl)morpholine would be essential for optimizing reaction conditions and understanding product formation. For instance, detailed kinetic and computational studies could elucidate the mechanism of its formation via the Willgerodt-Kindler reaction or its participation in palladium-catalyzed cross-coupling reactions.

Future research in the synthetic methodology surrounding N-(3-Bromobenzenecarbothioyl)morpholine is likely to explore its use as a versatile building block. The differential reactivity of the thioamide and the bromophenyl group could be exploited in orthogonal synthetic strategies, allowing for sequential modifications at different sites of the molecule.